alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 13725-15-0
VCID: VC1702727
InChI: InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3
SMILES: CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol

CAS No.: 13725-15-0

Cat. No.: VC1702727

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol - 13725-15-0

Specification

CAS No. 13725-15-0
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol
Standard InChI InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3
Standard InChI Key FEYMRICSONQYOT-UHFFFAOYSA-N
SMILES CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2
Canonical SMILES CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2

Introduction

Chemical Identity and Properties

Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol is identified by several chemical descriptors and physical properties that define its molecular identity:

Chemical Identification Parameters

ParameterValue
CAS Registry Number13725-15-0, 18866-80-3
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
IUPAC Name4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol
RTECS NumberDO0606500
InChIInChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3
InChIKeyFEYMRICSONQYOT-UHFFFAOYSA-N

The compound is also known by several synonyms including N-Cyclopentylbutanephrine, WIN 515, and Protocatechuyl alcohol, alpha-(1-cyclopentylaminopropyl)- .

Physicochemical Properties

PropertyValue
XLogP3-AA2.2
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Topological Polar Surface Area72.7 Ų
Complexity268
Undefined Atom Stereocenter Count2

These properties indicate the compound has moderate lipophilicity, significant hydrogen bonding capacity, and considerable structural flexibility . The presence of undefined stereocenters suggests potential stereoisomers with possibly different biological activities.

Structural Characteristics

Molecular Structure

The compound features several key structural components:

  • A 3,4-dihydroxybenzyl alcohol core (protocatechuyl alcohol)

  • A propyl chain with a hydroxyl group at the benzylic position

  • A secondary amine linkage connecting to a cyclopentyl group

  • Two chiral centers that can lead to multiple stereoisomers

The 3,4-dihydroxy pattern on the benzene ring constitutes a catechol moiety, known for its antioxidant properties and ability to chelate metal ions. The hydroxyl group at the benzylic position provides an additional site for hydrogen bonding and metabolic transformation .

Structural Features Contributing to Activity

The catechol moiety (3,4-dihydroxybenzyl alcohol) is recognized for its:

  • Antioxidant activity through hydrogen donation

  • Metal chelation properties

  • Potential for oxidation to reactive quinones

The cyclopentylamino group introduces a hydrophobic component that can influence receptor binding, while the secondary amine provides a site for hydrogen bonding and potential protonation under physiological conditions.

Synthesis Methods

The synthesis of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol involves sophisticated organic chemistry techniques:

Multi-step Organic Reactions

The synthesis typically requires several chemical transformations with careful control of reaction conditions:

Synthetic ApproachKey Considerations
Controlled Reaction ConditionsTemperature, pH, and reaction time optimization
Protection-Deprotection StrategiesFor selective functionalization of hydroxyl groups
Stereoselective SynthesisFor controlling stereochemistry at chiral centers
Purification TechniquesColumn chromatography, recrystallization

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Biological Activity and Pharmacological Properties

Biological ActivityMechanism
Adrenergic Receptor InteractionStructural similarity to adrenergic compounds suggests potential binding to adrenergic receptors
Antioxidant ActivityCatechol moiety can scavenge reactive oxygen species
Enzyme InhibitionPotential inhibition of 11β-HSD1, impacting glucose metabolism
Neuroprotective EffectsPossible modulation of cholinergic activity and reduction of amyloid-beta accumulation

The compound's structural features suggest it may have interactions with multiple biological targets, contributing to a complex pharmacological profile.

Toxicological Profile

Available toxicity data provides important information for safety assessment:

Test TypeRoute of ExposureSpeciesDoseEffect
LD50IntravenousMouse83 mg/kgLethal dose, 50% mortality

This toxicity profile indicates moderate intravenous toxicity in mice, necessitating careful handling in research settings .

Therapeutic AreaPotential MechanismEvidence
Neurodegenerative DiseasesNeuroprotective effects, modulation of cholinergic activityStructural similarity to compounds showing improvements in cognitive function
Metabolic DisordersPotential enhancement of glucose-stimulated insulin secretionStructural features suggesting interaction with metabolic pathways
Cardiovascular ConditionsPossible adrenergic receptor modulationStructural relationship to adrenergic compounds
Amyloid-Related DiseasesPotential inhibition of amyloid depositionMentioned in patents related to amyloid disease treatment

Ongoing Research Directions

Current research on this compound focuses on several key areas:

  • Pharmacodynamic and pharmacokinetic studies to better understand its mechanism of action

  • Development of improved derivatives with enhanced selectivity and reduced toxicity

  • Exploration of its potential in amyloid-related diseases and other neurodegenerative conditions

  • Investigation of structure-activity relationships to guide future drug development

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol:

CompoundStructural DifferencePotential Impact on Activity
Alpha-(1-Aminopropyl)-3,4-dihydroxybenzyl alcohol hydrochloridePrimary amine instead of cyclopentylamino groupDifferent pharmacokinetics and receptor binding properties
4-Hydroxybenzyl alcoholLacks the cyclopentylamino-propyl chain and has only one hydroxyl groupSignificantly different biological activity profile
3,4-DihydroxybenzaldehydeContains an aldehyde instead of hydroxymethyl group and lacks the cyclopentylamino-propyl chainDifferent reactivity and biological interactions

These structural differences can lead to significant variations in pharmacological properties, highlighting the importance of specific structural features in determining biological activity .

Structure-Activity Relationships

Analysis of structure-activity relationships suggests:

  • The catechol moiety is critical for antioxidant activity

  • The cyclopentylamino group may enhance binding to specific receptor sites

  • The hydroxyl group at the benzylic position contributes to the compound's metabolic profile

  • Stereochemistry at the chiral centers may influence receptor selectivity and potency

Future Research Directions

Challenges and Opportunities

The development of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol as a therapeutic agent faces several challenges, including:

  • Optimization of stereoselectivity in synthesis

  • Enhancement of receptor selectivity to reduce potential side effects

  • Improvement of pharmacokinetic properties

  • Development of appropriate formulations for clinical use

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